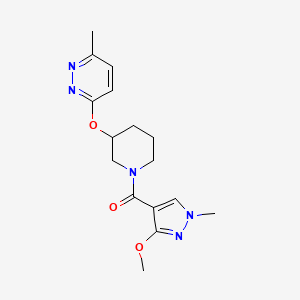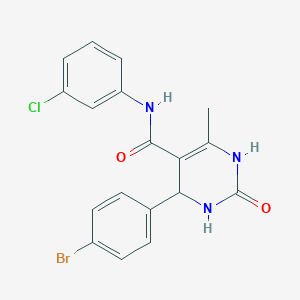![molecular formula C14H24N2O2 B2932930 Tert-butyl 4,8-diazatricyclo[5.2.2.0,2,6]undecane-8-carboxylate CAS No. 2044773-54-6](/img/structure/B2932930.png)
Tert-butyl 4,8-diazatricyclo[5.2.2.0,2,6]undecane-8-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4,8-diazatricyclo[5.2.2.0,2,6]undecane-8-carboxylate is a chemical compound with the CAS Number: 2044773-54-6 . It has a molecular weight of 252.36 . The IUPAC name for this compound is tert-butyl octahydro-1H-4,7-(epiminomethano)isoindole-9-carboxylate . The compound is typically stored at room temperature and is available in an oil form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H24N2O2/c1-14(2,3)18-13(17)16-8-9-4-5-12(16)11-7-15-6-10(9)11/h9-12,15H,4-8H2,1-3H3 . This code provides a specific textual representation of the compound’s molecular structure.Scientific Research Applications
Development of tert-Butylating Agents
A study by Yamada et al. (2016) introduces a new tert-butylating reagent, TriAT-tBu, for the tert-butylation of alcohols and carboxylic acids. This development highlights the compound's role in synthesizing tert-butyl ethers and esters, showcasing its utility in organic synthesis and potential for various applications in medicinal chemistry and material science (Yamada et al., 2016).
Asymmetric Catalytic Cyclopropanations
Park et al. (1996) describe the use of aryloxycarbonylcarbene complexes in asymmetric catalytic cyclopropanations, illustrating how such intermediates can be generated from tert-butyl-substituted compounds for the formation of phenylcyclopropanecarboxylates. This research points to the significance of tert-butyl derivatives in facilitating highly selective synthesis reactions (Park et al., 1996).
Photolabile Carbene Generating Labels
Nassal's work (1983) on developing photolabile carbene-generating labels from tert-butyl-substituted diazirines underscores the compound's potential in biochemistry for labeling and studying biomolecules. This approach enables precise control over carbene generation, facilitating studies on molecular interactions and dynamics (Nassal, 1983).
Chiral Catalysis
The research by Hashimoto et al. (2011) demonstrates the application of axially chiral dicarboxylic acids in asymmetric Mannich-type reactions, highlighting the use of tert-butyl diazoacetate for synthesizing chiral compounds. This study reflects the compound's role in enhancing the scope of chiral catalysis, offering pathways to synthesize enantioenriched molecules with potential pharmaceutical applications (Hashimoto et al., 2011).
Structural Modification for Antibacterial Activity
Vorona et al. (2007) explore the structural modification of tert-butyl esters to enhance their antibacterial properties. This research not only exemplifies the compound's versatility in drug development but also its potential in contributing to the discovery of new antibacterial agents (Vorona et al., 2007).
Safety and Hazards
The compound has been assigned the GHS05 and GHS07 pictograms, indicating that it poses certain hazards . The hazard statements associated with this compound include H302, H315, H318, and H335 . These codes indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .
properties
IUPAC Name |
tert-butyl 4,8-diazatricyclo[5.2.2.02,6]undecane-8-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O2/c1-14(2,3)18-13(17)16-8-9-4-5-12(16)11-7-15-6-10(9)11/h9-12,15H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SASHMSTVVLHSHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC1C3C2CNC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4,8-diazatricyclo[5.2.2.0,2,6]undecane-8-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 2-(3-(methylsulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2932850.png)
![2-[(2-chloro-6-fluorobenzyl)sulfanyl]-3-methyl-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2932851.png)
![1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-[(1r,4r)-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}cyclohexyl]urea](/img/structure/B2932852.png)
![N-(4-acetamidophenyl)-2-((4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide](/img/structure/B2932854.png)
![7-(3-methoxypropyl)-N,1,3-trimethyl-2,4-dioxo-N-phenyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2932855.png)


![N-[3-(3-sulfanyl-4H-1,2,4-triazol-4-yl)phenyl]acetamide](/img/structure/B2932858.png)


![N'-[3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoyl]-2-hydroxybenzohydrazide](/img/structure/B2932865.png)
